8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine
Overview
Description
4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes pyridine, thiophene, and pyrimidine moieties, making it a versatile scaffold for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus .
Mode of Action
4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine acts as an inhibitor of the HIV-1 non-nucleoside reverse transcriptase . It binds to the tolerant region II of the non-nucleoside reverse transcriptase inhibitors binding pocket (NNIBP), thereby inhibiting the function of the enzyme .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .
Pharmacokinetics
The compound’s molecular weight of 21725 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution characteristics.
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine results in the prevention of HIV-1 replication . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.
Biochemical Analysis
Biochemical Properties
Compounds of this class, including 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities
Cellular Effects
The cellular effects of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are not fully understood. Some compounds in this class have been found to exhibit antimicrobial activity , suggesting that they may influence cell function by interacting with microbial cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is not fully understood. It is known that the construction of pyrimidine-2-thione, a key component of this compound, involves hetero-cyclization of properly functionalized precursors with isothiocyanates or carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriately functionalized precursors. One common method starts with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. These intermediates are then treated with hydrazine hydrate to introduce the hydrazine group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, azo compounds, and hydrazine derivatives .
Scientific Research Applications
4-Hydrazinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidine
- Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives
- Thieno[2,3-b]pyridine derivatives
Properties
IUPAC Name |
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-14-8-7-6(12-4-13-8)5-2-1-3-11-9(5)15-7/h1-4H,10H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDIWBDALAXXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN=C3NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381477 | |
Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55115-84-9 | |
Record name | 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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